molecular formula C18H31O4- B1261498 9-hydroperoxy-(10E,12Z)-octadecadienoate

9-hydroperoxy-(10E,12Z)-octadecadienoate

Cat. No. B1261498
M. Wt: 311.4 g/mol
InChI Key: JGUNZIWGNMQSBM-ZJHFMPGASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-HPODE(1-) is a HPODE(1-).

Scientific Research Applications

Marker for Lipid Peroxidation

9-Hydroperoxy-(10E,12Z)-octadecadienoate and related compounds have been studied as markers for lipid peroxidation. The hydroxy derivatives of unsaturated acids like 9-HODE and 13-HODE are stable and enriched in naturally occurring lipid peroxidation processes, making them nearly ideal markers for these processes (Spiteller & Spiteller, 1997).

Identification in Hydroperoxide Isomers

Research has identified new geometric isomers of methyl linoleate hydroperoxide, including methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. These isomers are present in autoxidized methyl linoleate hydroperoxide and have been identified using various spectroscopic methods, highlighting their role in the study of lipid oxidation (Tokita & Morita, 2000).

Thermal Conversions in Biomimetic Models

The compound has been used in studies modeling the thermal conversions of fatty acid hydroperoxides. Such studies provide insights into the enzymatic conversions of fatty acid hydroperoxides, aiding in understanding the formation of oxylipin derivatives, which are of value in various biochemical studies (Grechkin, Mukhtarova & Hamberg, 2005).

Role in Aromatase Inhibition

It's been identified as an aromatase inhibitor in extracts from Urtica dioica roots, suggesting its potential in studies related to hormone regulation and possibly in cancer research (Kraus, Spiteller & Bartsch, 1991).

Interaction with Hematin and LDL Oxidation

Studies show that hydrogen sulfide can destroy lipid hydroperoxides like 9-HPODE in oxidized low-density lipoprotein (LDL), turning them into less reactive compounds. This points towards its potential role in understanding the pathobiological activity of oxidized LDL and its implications in cardiovascular diseases (Muellner et al., 2009).

properties

Product Name

9-hydroperoxy-(10E,12Z)-octadecadienoate

Molecular Formula

C18H31O4-

Molecular Weight

311.4 g/mol

IUPAC Name

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b8-6-,14-11+

InChI Key

JGUNZIWGNMQSBM-ZJHFMPGASA-M

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)[O-])OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)[O-])OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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